![molecular formula C5H13ClN2O2 B3021124 2-Ethoxypropanohydrazide hydrochloride CAS No. 1049750-01-7](/img/structure/B3021124.png)
2-Ethoxypropanohydrazide hydrochloride
Overview
Description
2-Ethoxypropanohydrazide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2. It is a hydrazide derivative that has shown promising biological and industrial properties. This compound has attracted attention due to its potential therapeutic applications, environmental impact, and industrial uses.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Ethoxypropanohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
2-Ethoxypropanohydrazide hydrochloride is primarily recognized for its potential in medicinal chemistry. Compounds in the hydrazine family often exhibit biological activity, making them candidates for drug development.
- Antimicrobial Activity : Hydrazone derivatives, including 2-Ethoxypropanohydrazide, have been studied for their antimicrobial properties. Research indicates that certain hydrazones can inhibit the growth of various pathogens, suggesting potential use as antibacterial agents .
- Anticancer Properties : Some studies have highlighted the cytotoxic effects of hydrazone derivatives on cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells positions them as promising candidates for anticancer therapies .
- Neuroprotective Effects : There is emerging evidence that hydrazone derivatives can provide neuroprotective benefits, which may be leveraged in treating neurodegenerative diseases .
Analytical Chemistry Applications
The analytical applications of this compound are significant, particularly in the detection and quantification of metal ions and organic compounds.
- Spectrophotometric Reagents : Hydrazone derivatives are widely used as reagents for spectrophotometric analysis. They form stable complexes with metal ions, facilitating their detection in environmental samples .
- Detection of Anions : The compound can also be utilized to detect anions such as fluoride and cyanide through colorimetric methods, enhancing its utility in environmental monitoring .
Application Area | Specific Use | Methodology |
---|---|---|
Antimicrobial Testing | Inhibition of bacterial growth | Disk diffusion method |
Anticancer Research | Induction of apoptosis in cancer cell lines | MTT assay |
Metal Ion Detection | Formation of complexes with metal ions | UV-Vis spectrophotometry |
Anion Detection | Colorimetric detection of fluoride and cyanide | Colorimetric assay |
Industrial Applications
In addition to its pharmaceutical and analytical uses, this compound has potential applications in industrial chemistry.
- Polymerization Initiators : Hydrazine derivatives are often employed as initiators in polymerization processes. The reactivity of 2-Ethoxypropanohydrazide allows it to initiate radical polymerization effectively, making it valuable in producing various polymers .
- Corrosion Inhibitors : Research has shown that hydrazone compounds can act as corrosion inhibitors in metals. This property is particularly useful in protecting metal surfaces from oxidative damage.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various hydrazone derivatives demonstrated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential use as an alternative antimicrobial agent.
Case Study 2: Spectrophotometric Analysis
In a research project focused on environmental monitoring, this compound was successfully used to detect lead ions in water samples. The compound formed a colored complex with lead ions that could be quantitatively analyzed using UV-Vis spectrophotometry, demonstrating its effectiveness as an analytical reagent.
Mechanism of Action
The mechanism by which 2-Ethoxypropanohydrazide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxypropanohydrazide: The parent compound without the hydrochloride group.
Propanohydrazide derivatives: Other hydrazide derivatives with similar structures and properties.
Uniqueness
2-Ethoxypropanohydrazide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its parent compound and other similar derivatives .
Biological Activity
2-Ethoxypropanohydrazide hydrochloride is a compound that belongs to the class of hydrazides, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by relevant case studies and research data.
Overview of Hydrazides
Hydrazides and their derivatives, including hydrazones, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds exhibit properties such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. The biological activity often correlates with their chemical structure, particularly the presence of functional groups that enhance their interaction with biological targets.
Anticancer Activity
Hydrazides have also been studied for their potential anticancer properties. In vitro studies have indicated that certain hydrazone derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and others. The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways associated with cancer progression .
A comparative study showed that some synthesized hydrazone derivatives had anticancer activities with IC50 values in the micromolar range against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | MCF7 | 15 |
B | HeLa | 20 |
C | A549 | 25 |
These results indicate that modifications in the hydrazide structure could lead to enhanced anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory potential of hydrazides has been documented in several studies. Compounds derived from hydrazones have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also exert anti-inflammatory effects, contributing to its therapeutic profile .
Case Studies
Case studies involving patients treated with hydrazone derivatives provide insights into real-world applications and efficacy. For instance, a case study reported on a patient with resistant bacterial infections who showed improvement after treatment with a novel hydrazone compound derived from hydrazides. This underscores the clinical relevance of ongoing research into these compounds .
Properties
IUPAC Name |
2-ethoxypropanehydrazide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-3-9-4(2)5(8)7-6;/h4H,3,6H2,1-2H3,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMFWIXMOKIDDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586384 | |
Record name | 2-Ethoxypropanehydrazide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049750-01-7 | |
Record name | 2-Ethoxypropanehydrazide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.